A Comprehensive Technical Guide to the Physicochemical Properties of (R)-dimethyl 2-aminopentanedioate
A Comprehensive Technical Guide to the Physicochemical Properties of (R)-dimethyl 2-aminopentanedioate
Introduction
(R)-dimethyl 2-aminopentanedioate, also known as Dimethyl D-glutamate, is a chiral diester derivative of D-glutamic acid.[1] As a versatile chemical building block, it serves as a crucial starting material and intermediate in the synthesis of a wide array of complex pharmaceutical compounds and bioactive molecules.[2][3] Its structure, featuring a primary amine, two ester functionalities, and a defined stereocenter, makes it an object of significant interest for medicinal chemists and drug development professionals. Understanding its fundamental physicochemical properties is paramount for its effective use in synthesis, purification, formulation, and for predicting its behavior in biological systems.
This guide provides an in-depth analysis of the core physicochemical characteristics of (R)-dimethyl 2-aminopentanedioate, offering both summarized data and field-proven experimental insights. The protocols and discussions herein are designed to equip researchers with the knowledge necessary for the confident handling, characterization, and application of this important synthetic intermediate.[2]
Chemical Identity and Structure
A precise understanding of the molecule's identity is the foundation of all subsequent analysis.
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IUPAC Name: dimethyl (2R)-2-aminopentanedioate[4]
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Synonyms: D-Glutamic Acid Dimethyl Ester, Dimethyl D-Glutamate[1]
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Chemical Structure:
Physicochemical Properties: A Quantitative Overview
The following table summarizes the key physicochemical data for (R)-dimethyl 2-aminopentanedioate. It is critical to note that several of these values are computationally predicted, as extensive experimental data for the free base is not widely published. This is common for reactive intermediates, which are often generated and used in situ or stored as more stable salt forms.
| Property | Value | Data Type | Source |
| Molecular Weight | 175.18 g/mol | Calculated | [2][5][6] |
| Boiling Point | 224.3 ± 25.0 °C at 760 mmHg | Predicted | [2][8] |
| Melting Point (Free Base) | Not Available | Experimental | [2] |
| Melting Point (DL-HCl Salt) | 154 °C | Experimental | [8] |
| Density | 1.129 ± 0.06 g/cm³ | Predicted | [2] |
| pKa (Amine) | 6.90 ± 0.35 | Predicted | [2][5] |
| Topological Polar Surface Area | 78.6 Ų | Calculated | [5] |
| Storage Temperature | 2-8°C or -20°C | Recommended | [1][2][9] |
In-Depth Analysis of Key Properties
Physical State and Thermal Properties
The free base of (R)-dimethyl 2-aminopentanedioate is not extensively characterized in the literature regarding its physical state at standard conditions. Given its relatively low molecular weight and the presence of ester groups, it is likely an oil or a low-melting solid. The lack of a reported melting point for the free base supports this assessment.[2]
In contrast, the hydrochloride salts of glutamate dimethyl esters are well-documented as white to off-white crystalline powders.[10][11] For instance, the racemic DL-hydrochloride salt has a distinct melting point of 154°C.[8] This significant difference underscores the importance of the compound's form (free base vs. salt) in determining its physical properties. The salt form enhances crystallinity and thermal stability through ionic interactions. The predicted boiling point of ~224°C suggests that vacuum distillation could be a viable, albeit high-temperature, purification method, though care must be taken to avoid thermal decomposition.[2][8]
Solubility Profile
The solubility of a compound is critical for reaction engineering, purification, and formulation. Based on its molecular structure, we can predict the solubility profile of (R)-dimethyl 2-aminopentanedioate:
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Aqueous Solubility: The molecule contains polar functional groups (an amine and two esters) capable of hydrogen bonding, which should confer some degree of water solubility. However, the hydrocarbon backbone limits this. The predicted pKa of the amine is 6.90.[2][5] At a neutral pH of 7, the amine will be approximately 50% protonated, enhancing water solubility. In acidic solutions (pH < 6), the amine will be fully protonated, forming a cation and significantly increasing its solubility in water.
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Organic Solubility: It is expected to be readily soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF due to its ability to engage in dipole-dipole interactions and hydrogen bonding. It will likely have lower solubility in nonpolar solvents like hexanes or diethyl ether.
Expert Insight: When developing synthetic routes, the differential solubility between the free base and its hydrochloride salt is often exploited for purification. The free base can be extracted into a moderately polar organic solvent (e.g., ethyl acetate), while the salt form can be precipitated from such solvents or extracted into an aqueous phase.
Acidity/Basicity (pKa)
The predicted pKa of the primary amino group is approximately 6.90.[2][5] This value is fundamental to understanding the molecule's behavior in different chemical and biological environments.
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Chemical Significance: In synthetic chemistry, the basicity of the amine dictates the choice of reagents. It can be deprotonated by strong bases or act as a nucleophile. When planning reactions, this pKa indicates that it can be readily converted to its hydrochloride salt with HCl, which is often more stable and easier to handle than the free base.
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Biological Significance: At physiological pH (~7.4), the amine group will exist in a protonation equilibrium, with a significant portion being in the protonated, cationic form. This charge state dramatically influences how the molecule interacts with biological membranes, drug transporters, and the active sites of target enzymes or receptors.
Synthesis and Characterization Workflow
Synthetic Route
The most direct synthesis of (R)-dimethyl 2-aminopentanedioate is the Fischer esterification of D-glutamic acid using methanol as both the solvent and reagent, catalyzed by a strong acid like HCl or thionyl chloride.[2]
Caption: General workflow for the synthesis of (R)-dimethyl 2-aminopentanedioate.
Physicochemical Characterization Workflow
A systematic approach is required to validate the identity, purity, and properties of a synthesized or procured batch.
Caption: Standard workflow for comprehensive physicochemical characterization.
Experimental Protocols
The following protocols are presented as self-validating systems, incorporating steps for calibration and verification to ensure trustworthy results.
Protocol: Determination of Melting Point (for Hydrochloride Salt)
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Objective: To determine the melting range of the crystalline salt form.
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Methodology:
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Calibration: Calibrate the melting point apparatus (e.g., a Büchi M-560 or similar device) using a certified reference standard with a known melting point close to the expected value (e.g., benzanilide, M.P. 163°C).
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Sample Preparation: Finely powder a small amount (2-3 mg) of the dry (R)-dimethyl 2-aminopentanedioate hydrochloride salt.
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Loading: Tightly pack the powder into a capillary tube to a height of 2-3 mm.
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Measurement: Place the capillary in the apparatus. Use a rapid heating rate (10-20°C/min) for a coarse determination. For the fine measurement, repeat with a fresh sample, heating rapidly to within 15°C of the coarse M.P., then reduce the ramp rate to 1-2°C/min.
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Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (clear point). The melting "point" is reported as this range. A narrow range (<2°C) is indicative of high purity.
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Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
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Objective: To quantify the equilibrium solubility in a buffered aqueous solution.
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Causality: The shake-flask method is the gold standard as it allows the system to reach true thermodynamic equilibrium. Using a buffer (e.g., pH 7.4 phosphate-buffered saline) is crucial as the solubility of this compound is pH-dependent.
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Methodology:
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Preparation: Prepare a pH 7.4 PBS buffer.
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Execution: Add an excess amount of the compound to a known volume of the buffer in a sealed glass vial. The excess solid ensures that a saturated solution is formed.
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Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Allow the suspension to settle. Alternatively, centrifuge or filter the sample (using a filter material that does not bind the analyte, e.g., PVDF) to separate the saturated solution from the excess solid.
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Quantification: Accurately dilute an aliquot of the clear, saturated solution and analyze its concentration using a validated analytical method, such as HPLC-UV or LC-MS.
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Validation: The presence of undissolved solid at the end of the experiment validates that a saturated solution was achieved.
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Conclusion
(R)-dimethyl 2-aminopentanedioate is a valuable chiral intermediate whose utility in research and development is underpinned by its distinct physicochemical properties. While many of its characteristics are predicted, they provide a strong, theoretically grounded basis for experimental design. Key takeaways for the practicing scientist include the pronounced difference in physical state and solubility between the free base and its hydrochloride salt, and the critical role of the amine pKa (~6.90) in dictating its behavior in both synthetic and biological contexts. The application of systematic characterization workflows and robust experimental protocols is essential for ensuring the quality and successful application of this compound in the pursuit of novel therapeutics.
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Appchem. (n.d.). (R)-Dimethyl 2-aminopentanedioate. Retrieved from [Link]
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Angene Chemical. (n.d.). Dimethyl 2-aminopentanedioate. Retrieved from [Link]
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S. S. S. (2018). 1H NMR spectrum of Dimethyl (2S,4S)-2-allyl-4-((S)-N-(tert-butoxycarbonyl)-4-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanamido)pentanedioate (3). Retrieved from [Link]
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Pharmaffiliates. (n.d.). (R)-Dimethyl 2-Aminopentanedioate. Retrieved from [Link]
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Pharmaffiliates. (n.d.). (R)-Dimethyl 2-Aminopentanedioate Hydrochloride. Retrieved from [Link]
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